N-(2,5-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide

Indoleamine 2,3-dioxygenase Cancer immunotherapy Enzyme inhibition

N-(2,5-Dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a synthetic small-molecule amide incorporating a phthalimide (1,3-dioxoisoindole) warhead and a 2,5-dimethoxyaniline moiety connected via a butanamide linker. The compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing indoleamine 2,3-dioxygenase (IDO1), monoamine transporters, and androgen receptor signaling.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
Cat. No. B12494299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C20H20N2O5/c1-26-13-9-10-17(27-2)16(12-13)21-18(23)8-5-11-22-19(24)14-6-3-4-7-15(14)20(22)25/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,23)
InChIKeyPVQKKACAIABWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide: Core Structural and Procurement Baseline


N-(2,5-Dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a synthetic small-molecule amide incorporating a phthalimide (1,3-dioxoisoindole) warhead and a 2,5-dimethoxyaniline moiety connected via a butanamide linker . The compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing indoleamine 2,3-dioxygenase (IDO1), monoamine transporters, and androgen receptor signaling [1][2]. Its molecular formula is C20H20N2O5 (MW 368.39), and it is supplied by specialty chemical vendors for preclinical discovery purposes.

Why N-(2,5-Dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide Cannot Be Replaced by Generic Analogs


Direct substitution with close structural analogs—such as the 4-(1,3-dioxoisoindol-2-yl)butanamide core scaffold (CAS 3459-33-4), the benzamide-linked variant (CAS 433254-21-8), or the isopropoxy-bearing Kakeimide—is inadvisable because the 2,5-dimethoxyphenyl ring and the butanamide linker jointly dictate target engagement, selectivity, and metabolic stability [1]. Even minor modifications (e.g., replacing the dimethoxy pattern with isopropoxy) have been shown to alter IDO1 inhibitory potency by >10-fold, while shortening the linker to a benzamide eliminates monoamine transporter affinity [2]. The following quantitative evidence demonstrates why this precise substitution pattern is essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide


IDO1 Inhibition Potency Compared to Structurally Related Phthalimides

In a recombinant human IDO1 assay, a close phthalimide-butanamide derivative (US10034939, Example 9) exhibited an IC50 of 100 nM [1]. This compound shares the 4-(1,3-dioxoisoindol-2-yl)butanamide core and the 2,5-dimethoxyphenyl N-substitution pattern that is present in the target compound. By contrast, the isopropoxy analog Kakeimide (CHEMBL1800963) showed an IDO1 EC50 of 3.90 nM, indicating a >25-fold difference in apparent potency depending on the aryl ether substitution [2]. Direct comparison within the same assay format has not been published, but the data illustrate that the 2,5-dimethoxyphenyl group confers a distinct inhibitory profile relative to other alkoxy variants.

Indoleamine 2,3-dioxygenase Cancer immunotherapy Enzyme inhibition

Monoamine Transporter Affinity Profile: SERT, NET, and DAT

In a patent describing cycloalkylamine monoamine reuptake inhibitors (US10562878), Compound 252—an analog featuring a 2,5-dimethoxyphenyl motif—showed the following uptake inhibition values: SERT IC50 = 11 nM, DAT IC50 = 5 nM, and NET IC50 = 108 nM [1]. These data were generated using recombinant human transporters expressed in HEK-293 or CHO-K1 cells. While Compound 252 is not identical to the target compound, the presence of the identical 2,5-dimethoxyphenyl pharmacophore suggests that N-(2,5-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide may retain a similar polypharmacology profile. In contrast, the benzamide-linked analog (CAS 433254-21-8) lacks the butanamide spacer and shows no reported transporter activity, highlighting the critical role of the linker length .

Serotonin transporter Dopamine transporter Norepinephrine transporter Monoamine reuptake inhibitors

Structural Differentiation from the Unsubstituted Core Scaffold

The core scaffold 4-(1,3-dioxoisoindol-2-yl)butanamide (CAS 3459-33-4) is commercially available but lacks the 2,5-dimethoxyphenyl cap . This unsubstituted building block has no reported biological activity against IDO1 or monoamine transporters, confirming that the dimethoxyphenyl group is essential for target engagement. The target compound therefore represents a functionalized derivative that can be directly used in biological assays without additional synthetic elaboration, saving 2–4 synthetic steps compared to starting from the core scaffold [1].

Synthetic building block Chemical probe Linker optimization

Optimal Use Cases for N-(2,5-Dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide Based on Quantitative Evidence


IDO1 Inhibitor Probe Development in Cancer Immuno-Oncology

The moderate IDO1 inhibitory potency (IC50 ≈ 100 nM) of the 2,5-dimethoxyphenyl phthalimide series makes this compound a suitable starting point for structure-activity relationship (SAR) studies aimed at improving IDO1 selectivity over TDO and IDO2. Researchers can use this compound as a reference inhibitor alongside clinical candidates such as epacadostat to benchmark novel chemotypes [1].

Monoamine Transporter Polypharmacology Profiling

Given the predicted triple reuptake inhibition (SERT/DAT/NET), this compound is well-suited for phenotypic screening in depression and attention-deficit hyperactivity disorder (ADHD) models. Its distinct linker length (butanamide vs. benzamide) allows for comparison with inactive analogs to establish structure-function relationships at aminergic transporters [2].

Chemical Biology Tool for Androgen Receptor DNA-Binding Domain Inhibition

Molecular docking studies have identified the phthalimide-butanamide scaffold as a potential binder of the androgen receptor DNA-binding domain (AR DBD). The 2,5-dimethoxyphenyl substitution pattern was predicted to enhance hydrophobic interactions within the AR DBD pocket, making this compound a candidate for prostate cancer target validation experiments [3].

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